molecular formula C16H21N3O2 B3008959 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1704620-98-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B3008959
CAS No.: 1704620-98-3
M. Wt: 287.363
InChI Key: FFMNYOFNTNBZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its complex bicyclic structure, which contributes to its unique biological activity. Its molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of approximately 250.31 g/mol. The presence of the tetrahydro-pyran and pyrazole moieties is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) and other cellular pathways:

  • GPCR Modulation : The compound has been shown to modulate the activity of specific GPCRs, which play crucial roles in numerous physiological processes including neurotransmission and hormone regulation .
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties .
  • Receptor Binding : Binding assays reveal that it can selectively bind to certain receptors, potentially influencing pathways related to pain perception and mood regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines, highlighting its potential as an anticancer agent:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption.

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

  • Anti-Cancer Activity : A study involving MCF7 cells showed that treatment with the compound resulted in a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Another study highlighted its neuroprotective properties in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : Research has indicated that the compound can reduce pro-inflammatory cytokine levels in vitro, supporting its use in inflammatory disorders .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNYOFNTNBZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.